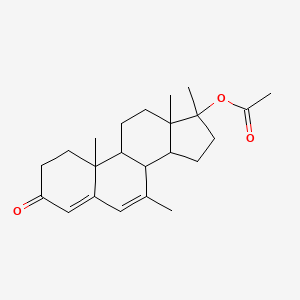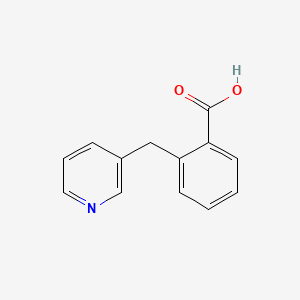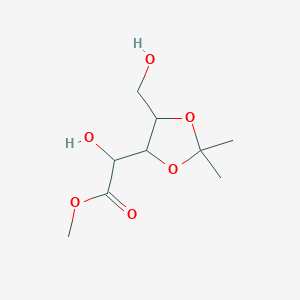![molecular formula C25H39NaO7 B12287001 Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es ist durch einen Naphthalinkern gekennzeichnet, an den verschiedene funktionelle Gruppen gebunden sind, darunter Hydroxyl-, Methyl- und Butanoyloxygruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Naphthalinkerns, gefolgt von der Einführung der Hydroxyl-, Methyl- und Butanoyloxygruppen durch eine Reihe von Reaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydroxid, Dimethylbutansäure und verschiedene Katalysatoren, um die Reaktionen unter kontrollierten Bedingungen zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation umfassen, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um sauerstoffhaltige Gruppen zu entfernen.
Substitution: Funktionelle Gruppen können unter bestimmten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zur Entfernung sauerstoffhaltiger Gruppen führen kann, was zu einer gesättigten Verbindung führt.
Wissenschaftliche Forschungsanwendungen
Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Reaktionsmechanismen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialmaterialien und als Zwischenprodukt bei der Synthese anderer komplexer Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Naphthalinderivate mit verschiedenen funktionellen Gruppen. Beispiele dafür sind:
- Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat-Analoga mit unterschiedlichen Substituenten.
- Andere Naphthalin-basierte Verbindungen mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
Die Einzigartigkeit von Natrium;7-[8-(2,2-Dimethylbutanoyloxy)-6-(Hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoat liegt in seiner spezifischen Kombination funktioneller Gruppen und seinen potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Struktur ermöglicht vielfältige chemische Reaktionen und Wechselwirkungen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C25H39NaO7 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
RXAZZPBMZAGLFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
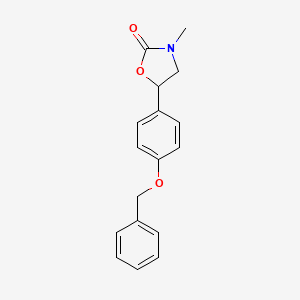

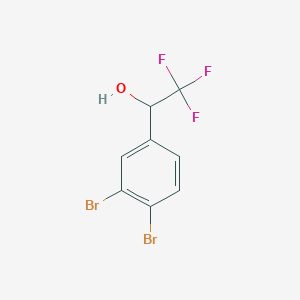
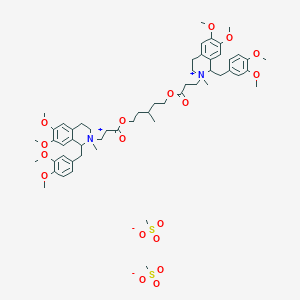
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
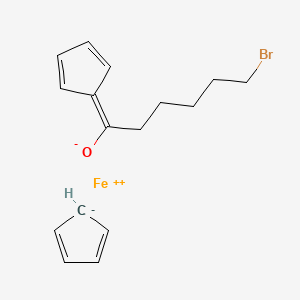
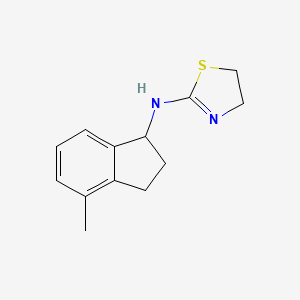
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)


